5-Chloro-1-methyl-3-nitro-1H-1,2,4-triazole
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Overview
Description
5-Chloro-1-methyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound containing chlorine, methyl, and nitro functional groups. It is relatively stable and not sensitive to light or heat. This compound is part of the 1,2,4-triazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 5-Chloro-1-methyl-3-nitro-1H-1,2,4-triazole typically starts with 1,2,4-triaminomethane. The process involves a chlorination reaction followed by an aromatic cyclization reaction to form the triazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-Chloro-1-methyl-3-nitro-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-1-methyl-3-nitro-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the triazole ring can interact with biological receptors through hydrogen bonding and dipole interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
5-Chloro-1-methyl-3-nitro-1H-1,2,4-triazole can be compared with other similar compounds, such as:
3,5-Dimethyl-1,2,4-triazole: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
1-Methyl-5-chloro-4-nitroimidazole: This compound shares the nitro and chlorine groups but has a different ring structure, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
5-chloro-1-methyl-3-nitro-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4O2/c1-7-2(4)5-3(6-7)8(9)10/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOYFCZHWMZUAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498178 |
Source
|
Record name | 5-Chloro-1-methyl-3-nitro-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31123-18-9 |
Source
|
Record name | 5-Chloro-1-methyl-3-nitro-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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